4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Overview
Description
4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazine ring, followed by the introduction of the hydroxy, methyl, and carboxamide groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include the purification of the final product to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while substitution reactions may yield new compounds with different functional groups.
Scientific Research Applications
4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-hydroxy-1-methyl-N-(3-methylphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-6-5-7-12(10-11)18-17(21)16-15(20)13-8-3-4-9-14(13)19(2)24(16,22)23/h3-10,20H,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXNFQPSPJRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124787 | |
Record name | 1H-2,1-Benzothiazine-3-carboxamide, 4-hydroxy-1-methyl-N-(3-methylphenyl)-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-83-4 | |
Record name | 1H-2,1-Benzothiazine-3-carboxamide, 4-hydroxy-1-methyl-N-(3-methylphenyl)-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320423-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-2,1-Benzothiazine-3-carboxamide, 4-hydroxy-1-methyl-N-(3-methylphenyl)-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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